(2-Ethoxypyrimidin-5-yl)methanamine

Description

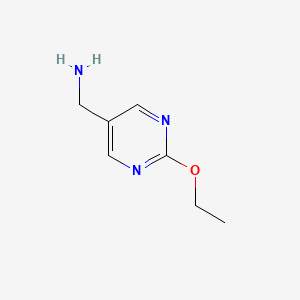

(2-Ethoxypyrimidin-5-yl)methanamine is a pyrimidine derivative featuring an ethoxy group at the 2-position and a methanamine substituent at the 5-position of the heterocyclic ring. Pyrimidines are six-membered aromatic rings with two nitrogen atoms at the 1- and 3-positions, and their derivatives are widely studied for applications in pharmaceuticals, agrochemicals, and materials science due to their versatile reactivity and ability to engage in hydrogen bonding.

For example, parallel solution-phase approaches for pyrimidine carboxamides (e.g., 6-(5-oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxamides) involve multi-step transformations starting from simple precursors like itaconic acid . Similarly, the introduction of ethoxy and methanamine groups could proceed via nucleophilic substitution or coupling reactions, as seen in the synthesis of ethyl 2-[6-methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate .

Key inferred properties of this compound include:

- Molecular formula: C₇H₁₁N₃O

- Molecular weight: 153.18 g/mol

- Functional groups: Pyrimidine core, ethoxy (-OCH₂CH₃), and primary amine (-CH₂NH₂).

Properties

Molecular Formula |

C7H11N3O |

|---|---|

Molecular Weight |

153.18 g/mol |

IUPAC Name |

(2-ethoxypyrimidin-5-yl)methanamine |

InChI |

InChI=1S/C7H11N3O/c1-2-11-7-9-4-6(3-8)5-10-7/h4-5H,2-3,8H2,1H3 |

InChI Key |

SVKBNSQMFNFVNK-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=NC=C(C=N1)CN |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Ethoxypyrimidin-5-yl)methanamine typically involves the reaction of 2-chloropyrimidine with ethylamine under controlled conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the substitution of the chlorine atom with the ethylamine group. The reaction mixture is usually heated to reflux to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, and can handle large volumes of reactants. The use of catalysts, such as palladium on carbon, can also enhance the efficiency of the reaction.

Chemical Reactions Analysis

Types of Reactions

(2-Ethoxypyrimidin-5-yl)methanamine undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrimidine N-oxides.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: The ethoxy group can be substituted with other functional groups, such as halogens or alkyl groups, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield pyrimidine N-oxides, while reduction can produce various amine derivatives.

Scientific Research Applications

Chemistry

In chemistry, (2-Ethoxypyrimidin-5-yl)methanamine is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of pharmaceuticals, agrochemicals, and other fine chemicals.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It can be used in the design of enzyme inhibitors or as a ligand in receptor binding studies.

Medicine

In the field of medicine, this compound is explored for its potential therapeutic applications. It may be used in the development of new drugs targeting specific diseases or conditions.

Industry

Industrially, the compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for use in various industrial processes.

Mechanism of Action

The mechanism of action of (2-Ethoxypyrimidin-5-yl)methanamine involves its interaction with specific molecular targets. For example, it may act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate binding. The compound can also interact with receptors on cell surfaces, modulating signal transduction pathways and affecting cellular responses.

Comparison with Similar Compounds

Structural and Physico-Chemical Properties

The table below compares (2-Ethoxypyrimidin-5-yl)methanamine with three analogs from the literature:

Key Observations :

- Molecular weight : The target compound is smaller than the isoxazole and pyridine derivatives, which may enhance its bioavailability.

- Melting point: The isoxazole derivative in has a notably high melting point (185–187°C), likely due to strong intermolecular interactions (e.g., π-π stacking from the methoxyphenyl group).

- Functional groups : The ethoxy group in the target compound may confer greater hydrolytic stability compared to esters (e.g., in ) but less than methoxy groups (e.g., in ).

Stability and Degradation

- Hydrolytic stability : Ethoxy groups are less prone to hydrolysis than esters (e.g., in ) but more reactive than methoxy groups (e.g., in ).

- Metabolic pathways : Pyrimidine derivatives often undergo oxidation or dealkylation. For example, acetamiprid degradation by microbial consortia produces dechlorinated and dealkylated metabolites , suggesting similar pathways for the target compound.

Biological Activity

(2-Ethoxypyrimidin-5-yl)methanamine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological interactions, and therapeutic implications, supported by relevant research findings and case studies.

Chemical Structure and Synthesis

The chemical structure of this compound features a pyrimidine ring substituted with an ethoxy group at the 2-position and a methanamine group at the 5-position. This unique combination may enhance its biological activity compared to related compounds.

Synthesis Overview:

- The synthesis typically involves the reaction of pyrimidine derivatives with ethoxy and methanamine groups.

- Continuous flow reactors can be employed to improve efficiency and yield in industrial settings.

Research indicates that this compound may interact with various biological targets, potentially modulating enzyme activities or receptor functions. Its mechanism likely involves binding to specific sites on enzymes or receptors, influencing physiological processes.

Antimicrobial and Antiviral Properties

Compounds structurally similar to this compound have shown promising antimicrobial and antiviral properties. For instance, studies suggest that derivatives of pyrimidines can inhibit microbial growth and exhibit antiviral activity against various pathogens .

Case Studies and Research Findings

- Antimicrobial Activity :

- SIRT2 Inhibition :

- Receptor Binding Studies :

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| This compound | Ethoxy group, methanamine moiety | Potential antimicrobial, antiviral |

| 2-Aminopyrimidine | Lacks ethoxy group | Exhibits mild antimicrobial properties |

| 5-Methylpyrimidine | Methyl substitution at 5-position | Limited biological activity |

Future Directions

Given the preliminary findings regarding the biological activity of this compound, future research should focus on:

- In Vivo Studies : To evaluate the pharmacokinetics and therapeutic efficacy in animal models.

- Mechanistic Studies : To elucidate specific pathways affected by this compound.

- Structure-Activity Relationship (SAR) Analysis : To optimize its chemical structure for enhanced biological properties.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.